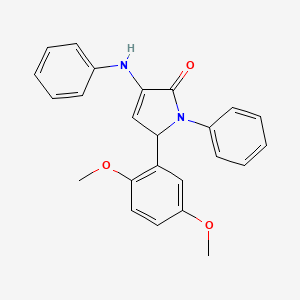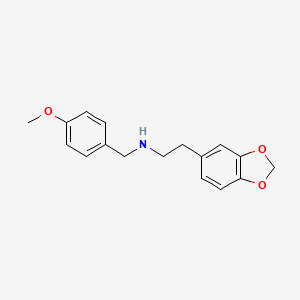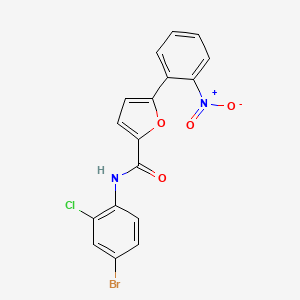
3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as URB597, is a synthetic inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids in the body, which are natural compounds that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mécanisme D'action
3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to cannabinoid receptors in the body, which regulate various physiological processes, including pain, mood, and appetite. By increasing endocannabinoid levels, 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one may have therapeutic effects in various conditions.
Biochemical and Physiological Effects:
3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to increase endocannabinoid levels in the body, leading to potential therapeutic effects. It has also been shown to reduce pain and inflammation in preclinical studies. 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one may also have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is that it is a selective inhibitor of FAAH, which means it does not affect other enzymes in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the potential use of 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in the treatment of pain, anxiety, and depression. Another area of research is the potential use of 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in cancer therapy and neuroprotection. Further research is also needed to determine the safety and efficacy of 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one in humans.
Méthodes De Synthèse
3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with aniline to form 2,5-dimethoxyphenyl-N-phenylmethanimine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. It has also been studied for its potential use in cancer therapy and neuroprotection. 3-anilino-5-(2,5-dimethoxyphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical studies, but further research is needed to determine its safety and efficacy in humans.
Propriétés
IUPAC Name |
4-anilino-2-(2,5-dimethoxyphenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-28-19-13-14-23(29-2)20(15-19)22-16-21(25-17-9-5-3-6-10-17)24(27)26(22)18-11-7-4-8-12-18/h3-16,22,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXJLDANNRZOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C=C(C(=O)N2C3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-anilino-2-(2,5-dimethoxyphenyl)-1-phenyl-2H-pyrrol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-(3-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5124827.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)

![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)

![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)


![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B5124883.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)
![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)